molecular formula C16H17FN2O4 B13692388 Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate

Cat. No.: B13692388
M. Wt: 320.31 g/mol
InChI Key: UGSKYRUSUDURIM-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate is a synthetic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-Fluoro-4-morpholinophenyl)isoxazole-3-carboxylate is unique due to the presence of both the fluorophenyl and morpholine groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17FN2O4

Molecular Weight

320.31 g/mol

IUPAC Name

ethyl 5-(3-fluoro-4-morpholin-4-ylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H17FN2O4/c1-2-22-16(20)13-10-15(23-18-13)11-3-4-14(12(17)9-11)19-5-7-21-8-6-19/h3-4,9-10H,2,5-8H2,1H3

InChI Key

UGSKYRUSUDURIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

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